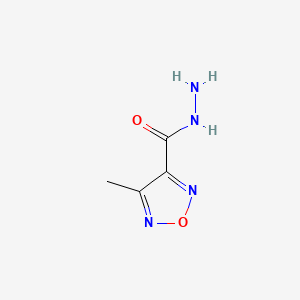

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,5-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-3(4(9)6-5)8-10-7-2/h5H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRMGGWFFPBODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186257 | |

| Record name | 3-Methylfurazan-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32551-34-1 | |

| Record name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32551-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylfurazan-4-carboxylic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032551341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-furazancarbohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylfurazan-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7P65BF9KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization Strategies of 4 Methyl 1,2,5 Oxadiazole 3 Carbohydrazide

Condensation Reactions of the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group (-CONHNH2) is a key reactive center in 4-methyl-1,2,5-oxadiazole-3-carbohydrazide, readily participating in condensation reactions with various electrophiles. These reactions are fundamental to the construction of larger, more complex molecular architectures.

Formation of Hydrazone Derivatives

The reaction of this compound with aldehydes and ketones provides a straightforward and efficient route to the corresponding hydrazone derivatives. This condensation reaction typically proceeds under mild acidic catalysis and results in the formation of a C=N double bond, linking the oxadiazole core to a variety of substituted aromatic or aliphatic moieties. The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the stable hydrazone.

The resulting N'-arylmethylene-4-methyl-1,2,5-oxadiazole-3-carbohydrazides are often crystalline solids and serve as important intermediates for further chemical transformations. The specific reaction conditions, such as the choice of solvent and catalyst, can be tailored to optimize the yield and purity of the desired hydrazone.

Table 1: Examples of Hydrazone Derivatives from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Typical Reaction Conditions |

| Benzaldehyde | N'-(Phenylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide | Ethanol, catalytic acetic acid, reflux |

| 4-Chlorobenzaldehyde | N'-(4-Chlorophenylmethylene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide | Methanol, reflux |

| Acetone | N'-(Propan-2-ylidene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide | Ethanol, room temperature |

Cyclocondensation Reactions to Form Fused Heterocycles

The carbohydrazide moiety is also a precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions involve the reaction of the carbohydrazide with bifunctional reagents, leading to the formation of a new ring fused to the existing molecular framework.

A notable example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. Treatment of this compound with reagents such as phosphorus oxychloride (POCl3) or by reacting its hydrazone derivatives with an oxidizing agent can lead to the formation of a 1,3,4-oxadiazole ring. nih.gov For instance, reaction with an aromatic carboxylic acid in the presence of a dehydrating agent like POCl3 can yield 2,5-disubstituted 1,3,4-oxadiazoles where one of the substituents is the 4-methyl-1,2,5-oxadiazol-3-yl group. nih.gov

Furthermore, reaction with carbon disulfide in a basic medium, followed by acidification, can yield 5-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-thiol, a versatile intermediate for further functionalization. nih.gov

Cyclization Reactions Involving this compound Derivatives

The hydrazone derivatives obtained from this compound are valuable precursors for the synthesis of a variety of fused heterocyclic systems. These intramolecular cyclization reactions often lead to the formation of five- or six-membered rings, expanding the chemical diversity of compounds accessible from this starting material.

For instance, the hydrazones can be utilized in the synthesis of pyrazolo[1,5-a] thieme-connect.deresearchgate.netnih.govtriazines and pyrazolo[5,1-c] thieme-connect.denih.govresearchgate.nettriazines. These reactions typically involve the reaction of the hydrazone with a suitable cyclizing agent that provides the remaining atoms for the new heterocyclic ring. The specific reaction conditions and the nature of the substituent on the hydrazone will dictate the final fused heterocyclic system formed. While specific examples starting directly from this compound derivatives are not extensively documented, the general reactivity patterns of carbohydrazides and their hydrazones suggest the feasibility of such transformations. nih.govresearchgate.net

Nucleophilic and Electrophilic Transformations of the Oxadiazole Ring System

The 1,2,5-oxadiazole ring is known for its electron-deficient nature, which influences its reactivity towards nucleophilic and electrophilic reagents. Generally, the ring is resistant to electrophilic attack due to the presence of two electronegative nitrogen atoms and an oxygen atom, which reduce the electron density of the ring carbons. thieme-connect.denih.gov

Conversely, the electron-deficient character of the 1,2,5-oxadiazole ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. thieme-connect.de While direct nucleophilic substitution on the unsubstituted this compound is not a common reaction, transformation of the carbohydrazide group into a better leaving group, or the introduction of a halogen atom on the ring, could facilitate such reactions. For example, if a halogen atom were introduced at the 3-position, it could potentially be displaced by various nucleophiles.

Functionalization of the Methyl Group at the 4-Position

The methyl group at the 4-position of the 1,2,5-oxadiazole ring offers another site for chemical modification. While the oxadiazole ring itself is deactivated towards electrophilic substitution, the methyl group can potentially undergo reactions typical of alkyl groups attached to heterocyclic systems.

One potential avenue for functionalization is side-chain halogenation. Under radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator, it may be possible to introduce a halogen atom onto the methyl group. This would yield a 4-(halomethyl)-1,2,5-oxadiazole derivative, which would be a versatile intermediate for a variety of subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position.

Structural Elucidation and Spectroscopic Characterization of 4 Methyl 1,2,5 Oxadiazole 3 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For a derivative, 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide, the ¹H NMR spectrum (recorded in DMSO-d₆) shows distinct signals corresponding to its different proton groups. mdpi.com The methyl groups on the furoxan ring and the hydrazone functionality appear as singlets at 2.36 ppm and 2.41 ppm, respectively. mdpi.com The protons of the amino groups are observed as singlets at 6.55 ppm (amino group on the furoxan ring) and 7.52 ppm (amino group of the amidrazone functionality). mdpi.com

For the target compound, 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide , one would expect to see a singlet for the methyl (CH₃) protons, and signals for the amine (NH₂) and amide (NH) protons of the carbohydrazide (B1668358) moiety. The exact chemical shifts would depend on the solvent used for the analysis.

Table 1: ¹H NMR Data for a 4-Methyl-1,2,5-oxadiazole Derivative

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 2.36 | Singlet | 3H | CH₃ (furoxan ring) | mdpi.com |

| 2.41 | Singlet | 3H | CH₃ (hydrazone) | mdpi.com |

| 6.55 | Singlet | 2H | NH₂ (furoxan ring) | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the different carbon environments in a molecule. In the case of 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide, the ¹³C NMR spectrum (in DMSO-d₆) shows signals for the methyl carbons at 10.4 and 14.4 ppm. mdpi.com The carbon atoms of the furoxan rings are observed at 109.8, 113.3, 148.8, and 153.0 ppm, while the remaining carbons of the hydrazone and amidrazone moieties appear at 153.1 and 156.9 ppm. mdpi.com

For This compound , the ¹³C NMR spectrum would be expected to show a signal for the methyl carbon, a signal for the carbonyl carbon of the carbohydrazide group, and two distinct signals for the carbon atoms of the 1,2,5-oxadiazole ring.

Table 2: ¹³C NMR Data for a 4-Methyl-1,2,5-oxadiazole Derivative

| Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|

| 10.4 | CH₃ | mdpi.com |

| 14.4 | CH₃ | mdpi.com |

| 109.8 | C-3 furoxan | mdpi.com |

| 113.3 | C-3 furoxan | mdpi.com |

| 148.8 | Furoxan ring carbon | mdpi.com |

| 153.0 | Furoxan ring carbon | mdpi.com |

| 153.1 | Hydrazone/Amidrazone carbon | mdpi.com |

Infrared (IR) Spectroscopy Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For the derivative, 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide, the IR spectrum (KBr) displays characteristic absorption bands. mdpi.com These include bands for the N-H stretching of the amino groups at 3501 and 3386 cm⁻¹, C-H stretching at 2958 and 2931 cm⁻¹, a C=N double bond at 1633 cm⁻¹, and characteristic absorptions for the furoxan ring at 1598 and 1566 cm⁻¹. mdpi.com

In the IR spectrum of This compound , one would anticipate observing characteristic stretching vibrations for the N-H bonds of the amine and amide groups, a C=O stretching vibration for the carbonyl group of the carbohydrazide, and vibrations associated with the C-H bonds of the methyl group and the 1,2,5-oxadiazole ring.

Table 3: IR Spectral Data for a 4-Methyl-1,2,5-oxadiazole Derivative

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3501 | N-H stretching | mdpi.com |

| 3386 | N-H stretching | mdpi.com |

| 2958 | C-H stretching | mdpi.com |

| 2931 | C-H stretching | mdpi.com |

| 1633 | C=N stretching | mdpi.com |

| 1598 | Furoxan ring | mdpi.com |

Computational and Theoretical Investigations of 4 Methyl 1,2,5 Oxadiazole 3 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide are not presently available.

Density Functional Theory (DFT) Studies on Electronic Structure

No published Density Functional Theory (DFT) studies detailing the electronic structure of this compound could be identified. Such a study would typically provide valuable data on:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): An MEP map would reveal the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

Without dedicated research, any data presented in a table for these properties would be purely hypothetical.

Conformational Analysis and Molecular Geometry Optimization

A thorough conformational analysis and geometry optimization for this compound has not been reported. This type of investigation is essential for determining the most stable three-dimensional structure of the molecule. Key findings from such a study would include:

Optimized Bond Lengths and Angles: Precise measurements of the bonds and angles in the molecule's lowest energy state.

Rotational Barriers: The energy required to rotate specific parts of the molecule, which influences its flexibility.

A data table of optimized geometrical parameters cannot be generated without these foundational computational experiments.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. There are no published molecular docking studies featuring this compound. A hypothetical docking study would involve:

Target Selection: Identifying a relevant biological target (e.g., an enzyme or receptor).

Docking Protocol: Using a specific software and scoring function to predict the binding mode.

Analysis of Interactions: Examining the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-target complex.

A data table summarizing docking scores and key interactions with a specific protein target is not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations of Compound Interactions

Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment (e.g., water or a biological membrane). No MD simulation studies for this compound have been published. Such simulations could reveal:

Conformational Stability: How the molecule's shape changes over time in a solvated environment.

Binding Stability: The stability of a ligand-target complex, if a docked pose is available.

Solvation Effects: How solvent molecules arrange around the compound and influence its properties.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound, this would require a dataset of structurally similar compounds with measured biological activities. As there are no published studies providing such data for this specific compound and its close analogs, a computational SAR analysis is not feasible at this time.

Biological and Pharmacological Research Applications of 4 Methyl 1,2,5 Oxadiazole 3 Carbohydrazide Derivatives

Antimicrobial Activity Studies (In Vitro and In Vivo Non-Human Models)

Derivatives of oxadiazole carbohydrazides have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. mdpi.commdpi.com

Research into oxadiazole derivatives has revealed significant antibacterial properties. For instance, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown potent bactericidal effects, particularly against Gram-positive staphylococci. semanticscholar.org One derivative containing a quinolin-4-yl substituent was notably active against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.48 µg/mL. semanticscholar.org Similarly, studies on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a related heterocyclic structure, found that a compound with a 5-nitro-2-furoyl moiety exhibited high bioactivity against Gram-positive bacteria, with MIC values ranging from 1.95 to 15.62 µg/mL. mdpi.com

The mechanisms underlying this antibacterial action are multifaceted. Some S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been identified as strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. nih.gov Another proposed mechanism involves the puncturing of the bacterial cell membrane, leading to the release of cytoplasm. nih.gov Furthermore, certain 1,3,4-oxadiazole (B1194373) compounds have been shown to induce an accumulation of reactive oxygen species (ROS) and disturb the cell membrane of S. aureus. nih.gov

| Compound Type | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 3-Acetyl-1,3,4-oxadiazoline with quinolin-4-yl substituent | Staphylococcus epidermidis | 0.48 | semanticscholar.org |

| 1,2,3-Thiadiazole-5-carbohydrazide with 5-nitro-2-furoyl moiety | Gram-positive bacteria | 1.95 - 15.62 | mdpi.com |

| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives | Mycobacterium strains | 3.90 | nih.gov |

| 5-aryl-1,3,4-oxadiazol-2-yl derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | auctoresonline.org |

The antifungal potential of oxadiazole derivatives is also well-documented. A series of 2,5-disubstituted 1,3,4-oxadiazoles demonstrated significant antifungal activity, with one compound showing 8 to 16 times greater activity against Aspergillus niger and Candida albicans, respectively, compared to fluconazole. nih.gov Similarly, 1,2,4-oxadiazole (B8745197) derivatives containing anisic acid or cinnamic acid have shown significant efficacy against various plant pathogenic fungi, including Rhizoctonia solani and Colletotrichum capsica. mdpi.com

The proposed mechanism of action for some of these compounds involves the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for the synthesis of sterols in fungi. nih.gov Molecular docking studies have further suggested that these derivatives can interact with the succinate (B1194679) dehydrogenase (SDH) enzyme through hydrogen bonds and hydrophobic interactions, disrupting fungal respiration. mdpi.com

| Compound Type | Fungal Strain | Activity (EC50, µg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivative (4f) | Colletotrichum capsica | 8.81 | mdpi.com |

| 1,2,4-Oxadiazole derivative (4f) | Rhizoctonia solani | 12.68 | mdpi.com |

| 1,2,4-Oxadiazole derivative (4f) | Exserohilum turcicum | 29.14 | mdpi.com |

| 1,2,4-Oxadiazole derivative (4f) | Fusarium graminearum | 29.97 | mdpi.com |

The antiviral potential of the oxadiazole scaffold has been explored against various viruses. Certain 1,3,4-oxadiazole derivatives have demonstrated notable efficacy against the SARS-2 virus, with some compounds exhibiting half-maximal inhibitory concentration (IC50) values of 15.2 and 15.7 μM. biotechjournal.in In the context of plant pathology, other 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives have shown excellent activity against the tobacco mosaic virus (TMV). arkat-usa.org Research on (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide derivatives, which share the hydrazide functional group, also showed strong binding ability to the TMV coat protein, hindering the virus's self-assembly and growth. nih.gov

Antiproliferative and Anticancer Research (In Vitro and In Vivo Non-Human Models)

Oxadiazole derivatives are prominent in anticancer research due to their ability to interact with various molecular targets crucial for tumor growth and proliferation. researchgate.net

Oxadiazole derivatives exert their anticancer effects by modulating key signaling pathways. They have been shown to inhibit the Ras/Raf/MEK/ERK pathway, which is critical for tumor cell proliferation. researchgate.net Additionally, these compounds can block the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, and restore the activity of the tumor suppressor PTEN. researchgate.net

Another significant mechanism is the stabilization of the p53 tumor suppressor protein by preventing its degradation, which in turn activates pro-apoptotic genes. researchgate.net Furthermore, oxadiazoles (B1248032) can selectively induce the production of reactive oxygen species (ROS) in cancer cells, causing oxidative stress, DNA damage, and mitochondrial dysfunction. researchgate.net Notably, a regioisomer of a 1,2,5-oxadiazole derivative demonstrated a significant antiproliferative profile against MCF7 and MDA-MB 468 breast cancer cell lines. unifr.ch

The anticancer activity of oxadiazole derivatives is often linked to their ability to inhibit specific enzymes that are overexpressed or hyperactivated in cancer cells.

Topoisomerase I: Certain benzimidazole-1,3,4-oxadiazole derivatives have been identified as potent human topoisomerase I poisons. researchgate.netnih.gov These compounds interfere with the enzyme's function of regulating DNA topology, leading to cell death. Two such derivatives exhibited powerful antiproliferative activity against the HeLa cell line with IC50 values of 0.224 µM and 0.205 µM, respectively. researchgate.netnih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. nih.govnih.gov Various oxadiazole derivatives have been developed as VEGFR-2 inhibitors. nih.gov A novel inhibitor based on a 1,2,5-oxadiazole-2-oxide scaffold has been designed to target this pathway. nih.gov Computational studies on 1,3,4-oxadiazole derivatives also identified potent inhibitors of VEGFR-2, with one compound showing a calculated IC50 value of 0.009 µM. diva-portal.org

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival. semanticscholar.org A library of naproxen-based 1,3,4-oxadiazole hybrids was screened for cytotoxicity as EGFR inhibitors, with the most potent compound inhibiting the EGFR kinase with an IC50 of 0.41 μM. mdpi.com Other 1,2,4-oxadiazole derivatives have also been identified as inhibitors of both wild-type EGFR (EGFRWT) and its resistant mutant (EGFRT790M), with IC50 values of <10 µM and <50 µM, respectively. nih.gov Furthermore, some 1,2,4-oxadiazole derivatives can induce the degradation of the EGFR oncoprotein, showing equipotent antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines (IC50 = 0.2-0.6 μM). nih.gov

| Compound Type | Target Enzyme | Cell Line / Assay | Activity (IC50) | Reference |

|---|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole derivative (5n) | Topoisomerase I | HeLa | 0.205 µM | researchgate.netnih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative (5l) | Topoisomerase I | HeLa | 0.224 µM | researchgate.netnih.gov |

| 1,3,4-Oxadiazole derivative (7j) | VEGFR-2 | Computational | 0.009 µM (Calculated) | diva-portal.org |

| Benzimidazole-1,3,4-oxadiazole derivative (4r) | VEGFR-2 | Enzyme Assay | 0.043 µM | nih.gov |

| Naproxen-based 1,3,4-oxadiazole hybrid (15) | EGFR | Kinase Assay | 0.41 µM | mdpi.com |

| 1,2,4-Oxadiazole derivative (48) | EGFR (antiproliferative) | NSCLC cell lines | 0.2 - 0.6 µM | nih.gov |

| 1,2,4-Oxadiazole derivatives (7a, 7b, 7m) | EGFRWT | Kinase Assay | <10 µM | nih.gov |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the biological and pharmacological research applications of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide derivatives that fits the specified outline.

The requested topics are:

Emerging Applications and Material Science Aspects of 4 Methyl 1,2,5 Oxadiazole 3 Carbohydrazide Derivatives

Coordination Chemistry and Ligand Design

The carbohydrazide (B1668358) functional group is a well-established building block in ligand design due to its ability to act as a bidentate or bridging ligand, coordinating to metal ions through the carbonyl oxygen and the terminal amino nitrogen. The presence of the 4-methyl-1,2,5-oxadiazole ring introduces additional nitrogen atoms and a distinct electronic profile, which can be leveraged to create novel coordination complexes with unique properties.

Derivatives of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide can be synthesized through condensation reactions with various aldehydes and ketones, leading to a class of Schiff base ligands. mdpi.com These ligands offer a tunable platform for the design of coordination polymers and discrete metal complexes. The steric and electronic properties of the resulting ligands can be systematically modified by varying the substituent on the aldehyde or ketone precursor. This modularity allows for the fine-tuning of the coordination environment around a metal center, influencing the resulting complex's stability, geometry, and reactivity.

The synthesis of related 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of carbohydrazide precursors. jchemrev.com This highlights the chemical versatility of the carbohydrazide group and its potential for creating more complex heterocyclic systems that can act as multidentate ligands. The nitrogen-rich nature of the oxadiazole ring, combined with the hydrazide function, makes these molecules attractive for constructing metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Applications in Energetic Materials

The synthesis of energetic materials often involves the combination of different heterocyclic rings to achieve a balance between high performance and low sensitivity. For instance, linking 1,2,5-oxadiazole and 1,2,4-oxadiazole (B8745197) rings has been shown to produce energetic materials with good detonation performance and remarkable insensitivity. nih.govfrontiersin.org The carbohydrazide group in this compound can serve as a versatile linker to connect to other energetic heterocycles, including other oxadiazoles (B1248032) or triazoles. nih.govresearchgate.net

The performance of energetic materials is often evaluated based on key parameters such as density (ρ), detonation velocity (vD), and detonation pressure (P). While specific data for derivatives of this compound are not widely published, the properties of structurally related compounds provide valuable insights into their potential performance. The introduction of energetic functionalities onto the oxadiazole backbone can lead to materials with performance comparable to or exceeding that of traditional explosives like RDX. researchgate.net

Below is a table of performance data for several energetic materials containing oxadiazole rings, which serves as a benchmark for the potential of new derivatives.

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan methyl(-CH3) | 1.65 | 7,810 | - | nih.gov |

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.821 | 8,822 | 35.1 | nih.govfrontiersin.org |

| 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210) | 1.812 | - | - | osti.gov |

| 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivative (Compound 5) | - | 8,450 | 31.6 | nih.gov |

| 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivative (Compound 8) | - | 8,130 | 29.2 | nih.gov |

The data indicates that the combination of oxadiazole rings and energetic functional groups can lead to materials with high densities and excellent detonation properties. The development of new derivatives based on the this compound scaffold holds promise for the next generation of advanced energetic materials.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes for Enhanced Yield and Sustainability

Future research should focus on:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. For example, methods developed for other 1,3,4-oxadiazoles, such as the direct annulation of hydrazides with methyl ketones or the condensation of acylhydrazides with various reagents, could be adapted. organic-chemistry.org A one-pot condensation involving (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde has been shown to be effective for other oxadiazoles (B1248032). nih.gov

Green Chemistry Approaches: Exploring environmentally benign synthetic routes is crucial for sustainability. This includes the use of photocatalysts, which can enable oxidant-free cascade cyclizations of acylhydrazones to form the oxadiazole ring with hydrogen gas as the only byproduct. organic-chemistry.org Mechanochemical synthesis, which uses mechanical force instead of bulk solvents, represents another promising green alternative that has been successfully applied to other oxadiazole derivatives. organic-chemistry.org

Catalyst Innovation: The use of novel catalysts, such as inexpensive and readily available metal catalysts (e.g., ZrCl₄) or even metal-free conditions, can lead to higher yields and shorter reaction times. nih.gov The synthesis of the analogous compound, 4-amino-1,2,5-oxadiazole-3-carbohydrazide, was achieved via the reaction of a methyl carboxylate with hydrazine (B178648) hydrate (B1144303), a fundamental transformation that could be optimized for the target molecule. researchgate.net

A key starting material for these future synthetic explorations would be 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide is fundamental to elucidating its function. While standard techniques provide basic confirmation, advanced methods can offer deeper insights.

Spectroscopic Analysis: The initial confirmation of synthesized this compound would rely on standard spectroscopic methods. Based on data from analogous structures, a table of expected spectral characteristics can be compiled. nih.govnih.govmdpi.com

| Technique | Functional Group | Expected Observation |

| FT-IR (cm⁻¹) | N-H stretching (hydrazide) | ~3200-3500 |

| C=O stretching (amide) | ~1680 | |

| C=N stretching (oxadiazole) | ~1610 | |

| ¹H NMR (ppm) | -NH₂ (hydrazide) | Singlet, downfield |

| -NH- (hydrazide) | Singlet, far downfield (~9.3-12.8) | |

| -CH₃ (methyl) | Singlet | |

| ¹³C NMR (ppm) | C=O (carbonyl) | >155 |

| C (oxadiazole ring) | ~140-160 | |

| C (methyl) | ~10 |

Advanced NMR Techniques: Two-dimensional NMR experiments, such as HMQC, HMBC, and NOE, are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule. ipb.pt These techniques are particularly powerful for distinguishing between potential isomers and establishing the compound's precise structure. ipb.pt

X-ray Crystallography: The definitive method for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, is single-crystal X-ray diffraction. mdpi.com Obtaining a crystal structure would provide invaluable information about the molecule's conformation and packing in the solid state, which can influence its physical properties and biological activity. nih.gov

Deeper Mechanistic Investigations of Biological Activities

The oxadiazole ring is a well-known pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comijpsjournal.comnih.gov The carbohydrazide (B1668358) moiety also contributes to bioactivity. Future research must move beyond preliminary screening to understand the specific molecular mechanisms by which this compound and its derivatives exert their effects.

Potential avenues for investigation include:

Enzyme Inhibition Assays: Many biologically active oxadiazoles function by inhibiting specific enzymes. nih.gov Future studies should test the compound and its analogues for inhibitory activity against key targets such as carbonic anhydrase, histone deacetylases (HDACs), and thymidylate synthase, which are implicated in cancer. nih.govjocms.org

Receptor Binding Studies: Investigating the binding affinity of the compound to various cellular receptors can help identify its biological targets. For instance, some oxadiazoles are known to interact with serotonin (B10506) receptors. nih.gov

Cellular and Biochemical Pathway Analysis: Once a biological activity is confirmed, further studies are needed to delineate the affected biochemical pathways. This could involve transcriptomics, proteomics, and metabolomics to understand the downstream effects of the compound on cellular function.

Expansion of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Systematic modification of the this compound structure is key to optimizing its biological activity. Structure-Activity Relationship (SAR) studies involve synthesizing a library of analogues and comparing their activities to identify key structural features.

Analog Synthesis: Future research should focus on creating derivatives by modifying different parts of the molecule. This includes substituting the methyl group, altering the hydrazide moiety (e.g., forming hydrazones), or adding various substituents to create a diverse chemical library.

SAR Analysis: By comparing the biological activities of these analogues, researchers can deduce critical pharmacophoric features. For example, studies on other heterocyclic scaffolds have shown that the introduction of specific groups, such as halogens or nitro groups, can dramatically enhance bioactivity. nih.govmdpi.com

The following table summarizes SAR findings from analogous compound series, providing a template for future studies on this compound.

| Parent Scaffold | Substituent Change | Effect on Biological Activity | Reference |

| Imidazolidine (B613845) Carbohydrazide | Addition of a nitro group to the aromatic ring | Increased insecticidal activity against Aedes aegypti | nih.gov |

| Imidazolidine Carbohydrazide | Addition of di-halogen groups to the phenyl ring | Increased insecticidal activity against Aedes aegypti | nih.gov |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Introduction of a 5-nitro-2-furyl moiety | Highest antimicrobial activity in the series | mdpi.com |

QSAR Modeling: Once sufficient SAR data is generated, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These computational models create a mathematical relationship between the chemical structure and biological activity, allowing for the in silico prediction of the activity of novel, yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. jocms.org

Exploration of New Application Domains for this compound and its Analogues

The unique structural features of the 1,2,5-oxadiazole (furazan) ring combined with the reactive carbohydrazide group suggest that the applications of this compound could extend beyond traditional pharmacology.

Agriculture: The demonstrated insecticidal, fungicidal, and herbicidal activities of various oxadiazole derivatives suggest that this compound could be a lead structure for developing new agrochemicals. nih.govmdpi.com

Material Science: The furazan (B8792606) ring is a high-nitrogen heterocycle known for its high-energy content. Related compounds, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been investigated as insensitive energetic materials. researchgate.netrsc.org This suggests a potential, albeit specialized, application domain for the target compound and its derivatives.

Coordination Chemistry: The carbohydrazide moiety and the nitrogen atoms of the oxadiazole ring can act as coordination sites for metal ions. This opens the possibility of using the compound as a ligand to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. mdpi.com

Q & A

Q. What is the standard synthesis protocol for 4-methyl-1,2,5-oxadiazole-3-carbohydrazide?

The synthesis involves suspending methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in anhydrous methanol, followed by dropwise addition of hydrazine hydrate. The mixture is refluxed at 80°C for 10–12 hours. Post-reaction, the product is isolated via filtration and recrystallized from ethanol to achieve >95% purity. This method ensures controlled hydrazide formation while minimizing side reactions .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

- NMR Spectroscopy : H NMR confirms the presence of hydrazide protons (NH-NH) at δ 8.5–9.0 ppm and methyl groups at δ 2.1–2.3 ppm.

- IR Spectroscopy : Stretching frequencies at 1650–1680 cm (C=O) and 3200–3350 cm (N-H) verify functional groups.

- Mass Spectrometry : A molecular ion peak at m/z 128.033 (monoisotopic mass) confirms the molecular formula .

Q. What are the critical factors influencing purity during synthesis?

Key factors include:

- Reaction Time : Prolonged reflux (>10 hours) ensures complete hydrazinolysis of the ester precursor.

- Solvent Choice : Anhydrous methanol minimizes hydrolysis side reactions.

- Purification : Recrystallization from ethanol removes unreacted hydrazine hydrate and ester byproducts .

Intermediate Research Questions

Q. How can researchers address instability issues in this compound during storage?

The compound is sensitive to moisture and light. Store under inert gas (N/Ar) at –20°C in amber vials. Purity should be rechecked via HPLC before use, as degradation products (e.g., oxadiazole ring-opening derivatives) can form over time .

Q. What analytical challenges arise in quantifying trace impurities?

Impurities like unreacted hydrazine or ester precursors require reverse-phase HPLC with UV detection (λ = 254 nm). Use a C18 column and isocratic elution (acetonitrile/water, 70:30). Calibrate against synthetic standards to distinguish impurities from degradation products .

Advanced Research Questions

Q. How can this compound serve as a ligand in coordination chemistry?

The compound acts as a multidentate ligand , coordinating via the oxadiazole nitrogen and hydrazide oxygen. For example, with transition metals (Cu, Fe), it forms stable complexes characterized by X-ray crystallography. These complexes are explored for catalytic or energetic material applications due to their redox activity .

Q. What mechanistic insights govern its reactivity in heterocyclic transformations?

The hydrazide group undergoes condensation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, while the oxadiazole ring participates in cycloadditions. Substituent effects on reactivity can be studied via DFT calculations to predict regioselectivity in reactions like Huisgen 1,3-dipolar cycloadditions .

Q. How can researchers resolve contradictions in optimal synthesis conditions?

Discrepancies in reported reaction times (e.g., 10–12 hours vs. shorter durations) may arise from variations in precursor purity or heating efficiency. Perform Design of Experiments (DoE) to optimize parameters:

- Factors : Temperature (70–90°C), hydrazine stoichiometry (1.0–1.5 equiv).

- Response : Yield and purity monitored via HPLC .

Q. What strategies enable bioactivity evaluation in medicinal chemistry?

- Structure-Activity Relationship (SAR) : Modify substituents on the oxadiazole or hydrazide moieties.

- Assays : Test against enzyme targets (e.g., cyclooxygenase-2) or cancer cell lines (e.g., MCF-7) using derivatives like 4-methyl-oxadiazole-indazole hybrids. Correlate electronic properties (Hammett σ values) with activity .

Data Contradiction Analysis

Q. Why do computational and experimental spectral data sometimes diverge?

Discrepancies in IR/NMR peaks may arise from solvent effects (simulations often assume gas phase) or conformational flexibility. Validate computational models (e.g., B3LYP/6-31G*) using polarizable continuum models (PCM) to account for solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.